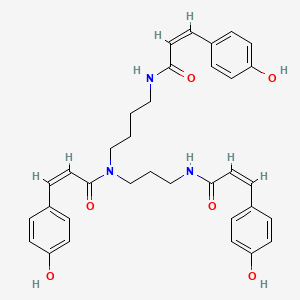
N1,N5,N10-(Z)-tri-p-coumaroylspermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N5,N10-(Z)-tri-p-coumaroylspermidine is a hydroxycinnamic acid derivative. It is a conjugate of spermidine, a polyamine, with three p-coumaroyl groups. This compound is part of a broader class of naturally occurring polyamine conjugates found in various plant species. These compounds are known for their roles in plant defense mechanisms and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5,N10-(Z)-tri-p-coumaroylspermidine typically involves the coupling of spermidine with p-coumaric acid. The reaction is usually carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of p-coumaric acid. The reaction proceeds in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and purification techniques, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N1,N5,N10-(Z)-tri-p-coumaroylspermidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the p-coumaroyl groups to single bonds.
Substitution: The hydroxyl groups in the p-coumaroyl moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully saturated derivatives .
Scientific Research Applications
N1,N5,N10-(Z)-tri-p-coumaroylspermidine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyamine conjugates and their interactions with other molecules.
Biology: This compound is studied for its role in plant defense mechanisms and its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N1,N5,N10-(Z)-tri-p-coumaroylspermidine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Gene Expression Modulation: The compound can influence the expression of genes related to plant defense and stress responses.
Comparison with Similar Compounds
Similar Compounds
N1,N5,N10-tricaffeoylspermidine: Another polyamine conjugate with similar structural features but different phenolic acid groups.
N1,N5,N10-triferuloylspermidine: Similar to N1,N5,N10-(Z)-tri-p-coumaroylspermidine but with ferulic acid instead of p-coumaric acid.
Uniqueness
This compound is unique due to its specific combination of p-coumaroyl groups and spermidine backbone. This unique structure contributes to its distinct chemical properties and biological activities compared to other polyamine conjugates .
Properties
Molecular Formula |
C34H37N3O6 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10-,20-11-,21-12- |
InChI Key |
PFDVWJCSCYDRMZ-XWBZMVROSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)NCCCCN(CCCNC(=O)/C=C\C2=CC=C(C=C2)O)C(=O)/C=C\C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)

![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)
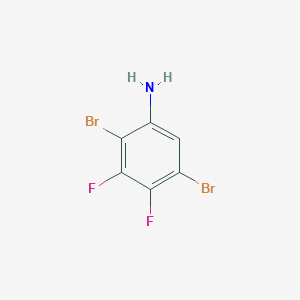
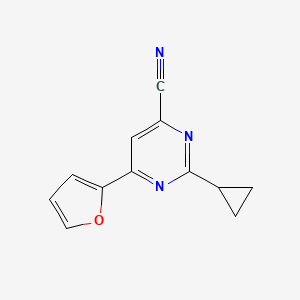
![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)
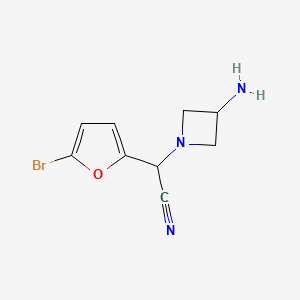
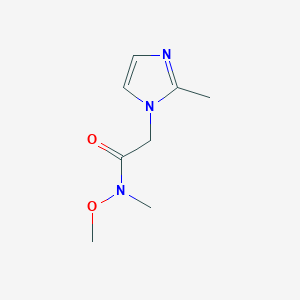
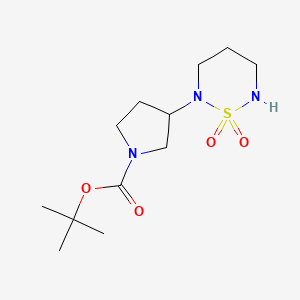
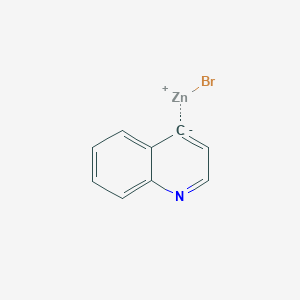
![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
